molecular formula C12H10N4O B7590593 N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE

N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE

Cat. No.: B7590593
M. Wt: 226.23 g/mol
InChI Key: VPHZOSYFXOZIOS-OQLLNIDSSA-N
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Description

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a hydrazone derivative formed by the condensation of pyridine-2-carbohydrazide with pyridine-3-carbaldehyde. This compound is known for its ability to form stable complexes with transition metals, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation reaction between pyridine-2-carbohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in ethanol or methanol as a solvent, under reflux conditions . The reaction mixture is heated for several hours until the product precipitates out, which is then filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives .

Mechanism of Action

The mechanism by which N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE exerts its effects involves its ability to coordinate with metal ions. The compound acts as a tridentate ligand, binding through the nitrogen atoms of the pyridine rings and the nitrogen of the hydrazone group. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of two pyridine rings and a hydrazone linkage. These features contribute to its strong coordination ability and versatility in forming stable complexes with various metal ions .

Properties

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12(11-5-1-2-7-14-11)16-15-9-10-4-3-6-13-8-10/h1-9H,(H,16,17)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHZOSYFXOZIOS-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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